trans-2-Fluorocyclopentan-1-amine hydrochloride

描述

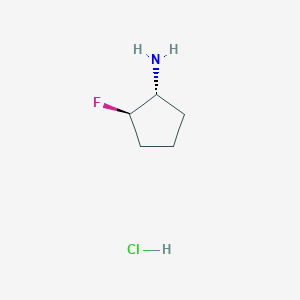

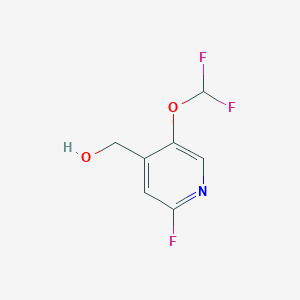

“trans-2-Fluorocyclopentan-1-amine hydrochloride” is a chemical compound with the molecular formula C5H11ClFN . It is a solid substance and has a molecular weight of 139.6 g/mol .

Molecular Structure Analysis

The molecular structure of “trans-2-Fluorocyclopentan-1-amine hydrochloride” can be represented by the InChI code1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 . The compound has two defined atom stereocenters . Physical And Chemical Properties Analysis

“trans-2-Fluorocyclopentan-1-amine hydrochloride” has a molecular weight of 139.60 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 139.0564052 g/mol . The topological polar surface area is 26 Ų .科学研究应用

Environmental Remediation

Amine-containing sorbents, including those related to trans-2-Fluorocyclopentan-1-amine hydrochloride, have been identified as promising materials for the removal of persistent and harmful chemicals like Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific morphological characteristics for effective PFAS removal, suggesting an innovative approach to treating municipal water and wastewater at low concentrations of pollutants (Ateia et al., 2019).

Biomedical Applications

Trans-2-Fluorocyclopentan-1-amine hydrochloride derivatives have been investigated for their role in enhancing the efficacy and mitigating the toxicity of drug and gene delivery systems. For instance, PEGylated poly(amidoamine) (PAMAM) dendrimers, which can be related to the amine functionality of trans-2-Fluorocyclopentan-1-amine, show promise in improving solubility of hydrophobic drugs and facilitating DNA transfection, siRNA delivery, and tumor targeting, highlighting the potential for these compounds in advanced biomedical applications (Luong et al., 2016).

Analytical Chemistry

The development of sensitive and selective analytical methods for the detection of biogenic amines, which include compounds structurally similar to trans-2-Fluorocyclopentan-1-amine, in foods and environmental samples is crucial for food safety and environmental monitoring. Techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection have been optimized for this purpose, demonstrating the versatile role of amine-containing compounds in analytical sciences (Önal, 2007).

Materials Science

Plasma methods for generating chemically reactive surfaces on polymers have utilized amines for the covalent immobilization of biomolecules, supporting cell colonization and bio-interface applications. Amines, including those related to trans-2-Fluorocyclopentan-1-amine, play a crucial role in fabricating bioactive materials, which are essential for various applications in tissue engineering and regenerative medicine (Siow et al., 2006).

属性

IUPAC Name |

(1R,2R)-2-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXOEOALNHXCOE-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Fluorocyclopentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B1436079.png)

![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)

![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)